
Tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C11H19F2NO4 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives substituted at the 3-position and in the allylic fragment reacted with L-selectride in anhydrous tetrahydrofuran to give tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates (cis isomers) in quantitative yield .Molecular Structure Analysis
The molecular structure of “Tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate” includes a piperidine ring, which is a six-membered ring with one nitrogen atom. The piperidine ring is substituted at the 3,3-positions with two fluorine atoms, at the 5-position with a hydroxymethyl group, and at the 1-position with a carboxylate group esterified with a tert-butyl group .Physical And Chemical Properties Analysis
“Tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate” has a molecular weight of 267.27 or 251.27 , depending on the specific isomer. It is typically stored at room temperature .科学的研究の応用
Synthesis and Molecular Structure
Tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate is synthesized and utilized in various chemical and pharmacological research contexts due to its unique structural and functional properties. For instance, a related compound, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, is a key intermediate in the synthesis of Vandetanib, highlighting the significance of such structures in medicinal chemistry research for developing therapeutic agents (Wang et al., 2015). Moreover, the compound's synthesis from piperidin-4-ylmethanol through steps like acylation, sulfonation, and substitution, followed by structural determination via MS and 1HNMR, underscores its importance in organic synthesis methodologies (Wang et al., 2015).
Biological Activity and Structural Analysis
The structural analysis of related compounds, such as tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, through X-ray studies reveals significant insights into their molecular configuration and potential biological activity. Such studies provide a foundation for understanding the interaction of these compounds with biological targets, which is crucial for drug design and discovery processes (Didierjean et al., 2004).
Chemical Synthesis and Applications
The chemical synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, as another example, showcases the diverse synthetic applications of tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate-related compounds. Such syntheses involve complex reactions like intramolecular lactonization, which are pivotal in the development of cyclic amino acid esters and other significant organic compounds (Moriguchi et al., 2014).
Advanced Synthesis Techniques
Advanced synthesis techniques involving compounds like tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate demonstrate the intricate methodologies employed in creating intermediates for anticancer drugs. The optimization of these synthetic methods, including steps like nucleophilic substitution and oxidation, highlights the ongoing research efforts in improving the efficiency and yield of pharmaceutical intermediates (Zhang et al., 2018).
Safety And Hazards
特性
IUPAC Name |
tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F2NO3/c1-10(2,3)17-9(16)14-5-8(6-15)4-11(12,13)7-14/h8,15H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUMSJHVAJEAQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)(F)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716749 |
Source


|
| Record name | tert-Butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate | |
CAS RN |
1262412-64-5 |
Source


|
| Record name | tert-Butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

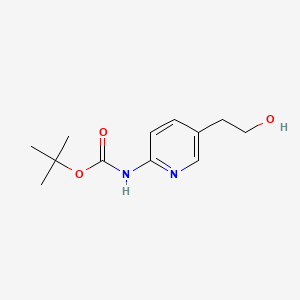
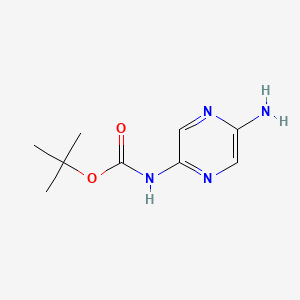


![tert-Butyl (6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate](/img/structure/B592159.png)
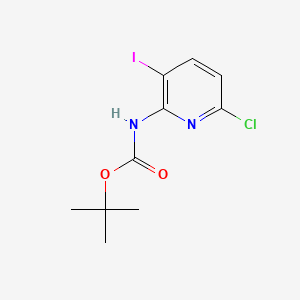
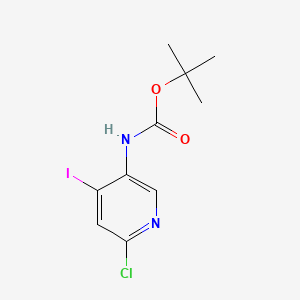
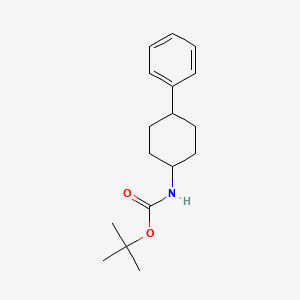

![Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B592167.png)
![tert-butyl 1-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B592168.png)
![tert-Butyl 1H-spiro[isoquinoline-4,4'-piperidine]-2(3H)-carboxylate hydrochloride](/img/structure/B592170.png)

![tert-Butyl 1-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B592173.png)